3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide
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Overview
Description
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group .
Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the triazole derivative with a suitable acylating agent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, amines.
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced amine derivatives, and various substituted triazole compounds.
Scientific Research Applications
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring .
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, π-stacking interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar biological activities.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Uniqueness
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is unique due to the presence of both an amino group and a propanamide moiety, which confer additional reactivity and potential for functionalization compared to simpler triazole derivatives .
Properties
Molecular Formula |
C6H11N5O |
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Molecular Weight |
169.19 g/mol |
IUPAC Name |
3-amino-3-(2-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-9-3-5(10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12) |
InChI Key |
XSCIYJBPQVXXAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(CC(=O)N)N |
Origin of Product |
United States |
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